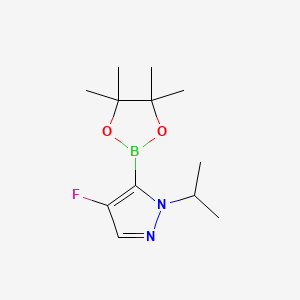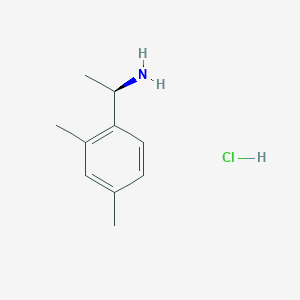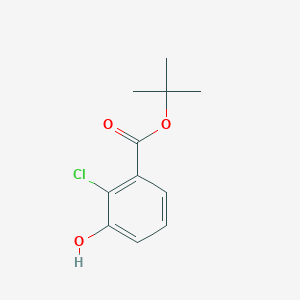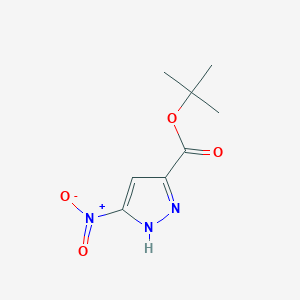
3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C12H13NO4 It is a derivative of cyclobutanecarboxylic acid, featuring a methyl group and a nitrophenyl group attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective nitration of the desired position on the cyclobutane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-methyl-1-(3-aminophenyl)cyclobutanecarboxylic acid.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenyl group can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, sulfonic acids, or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 3-methyl-1-(3-aminophenyl)cyclobutanecarboxylic acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of 3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog without the methyl and nitrophenyl groups.
3-Methylcyclobutanecarboxylic acid: Lacks the nitrophenyl group.
1-(3-Nitrophenyl)cyclobutanecarboxylic acid: Lacks the methyl group.
Uniqueness
3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid is unique due to the presence of both the methyl and nitrophenyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H13NO4 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC名 |
3-methyl-1-(3-nitrophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-8-6-12(7-8,11(14)15)9-3-2-4-10(5-9)13(16)17/h2-5,8H,6-7H2,1H3,(H,14,15) |
InChIキー |
GJYVEPMWFCIUKX-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C1)(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4R)-5,5'-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B13662704.png)

![Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-](/img/structure/B13662711.png)




![Ethyl 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13662758.png)
![8-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662778.png)
